2-[(4-Aminophenyl)thio]-N-(3-chlorophenyl)-propanamide
Overview
Description
Preparation Methods
The synthesis of 2-[(4-Aminophenyl)thio]-N-(3-chlorophenyl)-propanamide involves several steps. One common method includes the reaction of 4-aminobenzoic acid with 2-aminothiophenol in the presence of polyphosphoric acid using microwave irradiation . This reaction produces the intermediate 2-(4-aminophenyl)benzothiazole, which is then acetylated to form amide compounds. These amide compounds are further reacted with 2-mercapto(benz)imidazole/benzothiazole/benzoxazole derivatives in acetone with potassium carbonate to yield the final product .
Chemical Reactions Analysis
2-[(4-Aminophenyl)thio]-N-(3-chlorophenyl)-propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[(4-Aminophenyl)thio]-N-(3-chlorophenyl)-propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-Aminophenyl)thio]-N-(3-chlorophenyl)-propanamide involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit cancer cell growth by interfering with tyrosine-kinase activity . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
2-[(4-Aminophenyl)thio]-N-(3-chlorophenyl)-propanamide can be compared to other similar compounds, such as:
2-(4-Aminophenyl)benzothiazole: Known for its high antitumor activity and selective inhibition of cancer cell growth.
2-Aminothiazole derivatives: These compounds exhibit a wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.
4-Aminothiophenol:
Properties
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(3-chlorophenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-10(20-14-7-5-12(17)6-8-14)15(19)18-13-4-2-3-11(16)9-13/h2-10H,17H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTMGWPQYATAOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Cl)SC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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